molecular formula C8H13NO6 B12282870 N-[5-(1,2-dihydroxyethyl)-4-hydroxy-2-oxooxolan-3-yl]acetamide CAS No. 5469-77-2

N-[5-(1,2-dihydroxyethyl)-4-hydroxy-2-oxooxolan-3-yl]acetamide

Cat. No.: B12282870
CAS No.: 5469-77-2
M. Wt: 219.19 g/mol
InChI Key: JYOPKUOOYNIILV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(1,2-dihydroxyethyl)-4-hydroxy-2-oxooxolan-3-yl]acetamide (CAS: 28876-38-2) is a sugar lactone derivative structurally related to galactono-1,4-lactone, modified by the introduction of an acetamide group at the C3 position of the oxolane (tetrahydrofuran) ring. Its core structure comprises a 5-membered lactone ring with hydroxyl, ketone, and dihydroxyethyl substituents (Figure 1).

Properties

IUPAC Name

N-[5-(1,2-dihydroxyethyl)-4-hydroxy-2-oxooxolan-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO6/c1-3(11)9-5-6(13)7(4(12)2-10)15-8(5)14/h4-7,10,12-13H,2H2,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYOPKUOOYNIILV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(OC1=O)C(CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28876-37-1, 5469-77-2
Record name NSC297283
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297283
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC25295
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25295
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1,2-dihydroxyethyl)-4-hydroxy-2-oxooxolan-3-yl]acetamide typically involves the dehydration of N-acetylglucosamine (GlcNAc). Under optimized conditions, GlcNAc dehydrates in pyridine in the presence of phenylboronic acid and triflic acid to afford the compound in high yield and enantiomeric excess . This method is efficient and scalable, making it suitable for industrial production.

Industrial Production Methods

Industrial production of this compound can be achieved through a similar dehydration process, utilizing large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts such as phenylboronic acid and triflic acid is crucial in enhancing the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

N-[5-(1,2-dihydroxyethyl)-4-hydroxy-2-oxooxolan-3-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Biological Activities

Research indicates that N-[5-(1,2-dihydroxyethyl)-4-hydroxy-2-oxooxolan-3-yl]acetamide exhibits several promising biological activities:

  • Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant capabilities, which can be beneficial in preventing oxidative stress-related diseases.
  • Enzyme Interaction : Interaction studies have highlighted its potential binding affinity with various biological targets, including enzymes and receptors. These interactions could lead to therapeutic applications in drug design.

Potential Applications

The applications of this compound can be categorized into several key areas:

Medicinal Chemistry

  • Drug Development : Due to its structural features and biological activities, this compound may serve as a lead structure for developing new pharmaceuticals targeting oxidative stress and related conditions.
  • Therapeutic Agents : Its interactions with specific enzymes suggest potential roles as therapeutic agents in treating metabolic disorders.

Materials Science

  • Polymer Chemistry : The compound's properties may allow it to be used as a plasticizer or additive in polymer formulations, enhancing material performance.
  • Biodegradable Materials : Research into its application in creating environmentally friendly materials is ongoing.

Food Industry

  • Preservatives : Given its antioxidant properties, there is potential for use as a natural preservative in food products to enhance shelf life and safety.

Mechanism of Action

The mechanism of action of N-[5-(1,2-dihydroxyethyl)-4-hydroxy-2-oxooxolan-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or substrate for enzymes involved in carbohydrate metabolism, affecting the overall metabolic processes. The hydroxyl and acetamide groups play a crucial role in its binding affinity and specificity towards these enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared to analogs with acetamide or lactone moieties, focusing on core structures, substituents, and physicochemical properties.

Table 1: Key Attributes of N-[5-(1,2-dihydroxyethyl)-4-hydroxy-2-oxooxolan-3-yl]acetamide and Analogs
Compound Name Core Structure Functional Groups Melting Point (°C) Biological Activity Synthesis Method Reference
This compound Oxolane (lactone) Acetamide, dihydroxyethyl, hydroxyl, ketone Not reported Glycoconjugate intermediate Lactonization of sugar acid
N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide () 1,3,4-Thiadiazole Acetamide, nitrophenyl 135-136 (e.g., 5k) Anticonvulsant, antitumor Cyclization of thiosemicarbazide
1-(5-(1,2-dihydroxyethyl)-2-methylfuran-3-yl)ethan-1-one (DMAF, ) Furan Dihydroxyethyl, ketone Not reported Fine chemical building block Catalytic glucose conversion
(5R)-5-[(1S)-1,2-Dihydroxyethyl]-3,4-dihydroxyfuran-2(5H)-one (Ascorbic acid) Furanone Multiple hydroxyl groups 190–192 Antioxidant (Vitamin C) Microbial fermentation
2-[4-(4-chlorophenyl)-2-methyl-3-oxo-oxadiazolidin-5-yl]acetamide () Oxadiazolidinone Acetamide, chlorophenyl, methyl Not reported Antimicrobial (inferred) Cyclocondensation

Key Differences and Implications

Core Structure: The target compound’s oxolane lactone ring contrasts with thiadiazole (), furan (), and oxadiazolidinone () cores. The lactone enhances hydrophilicity and metabolic stability compared to aromatic heterocycles .

Functional Groups :

  • The dihydroxyethyl group in the target compound and DMAF () suggests shared applications in chiral synthesis, but the acetamide in the former introduces hydrogen-bonding capacity absent in DMAF .
  • Ascorbic acid () shares the dihydroxyethyl motif but lacks the acetamide, limiting its utility in amide-based conjugation reactions .

Physicochemical Properties :

  • Thiadiazole acetamides (e.g., 5k, 5l) have higher melting points (135–170°C) due to aromatic rigidity, whereas lactones like the target compound likely exhibit lower melting points and higher solubility in polar solvents .

Biological Activity :

  • Thiadiazole derivatives () show anticonvulsant and antitumor activities, attributed to thiadiazole’s ability to mimic peptide bonds or disrupt enzyme function .
  • The target compound’s lack of aromaticity may reduce cytotoxicity, making it suitable for glycoconjugate synthesis rather than direct therapeutic use .

Synthesis Methods :

  • The target compound is synthesized via lactonization of galactonic acid derivatives, while thiadiazole analogs require cyclization of thiosemicarbazides (). DMAF is produced via catalytic retro-aldol condensation of glucose, highlighting divergent synthetic pathways .

Biological Activity

N-[5-(1,2-dihydroxyethyl)-4-hydroxy-2-oxooxolan-3-yl]acetamide, also known by its CAS number 5469-77-2, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following molecular properties:

PropertyValue
Molecular FormulaC₈H₁₃N₁O₆
Molecular Weight219.19 g/mol
CAS Number5469-77-2
AppearanceWhite to off-white solid

The structure includes a lactone ring, which is significant for its biological activity.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. In vitro assays demonstrated effectiveness against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis and death.

Anticancer Activity

In a study evaluating a series of compounds similar to this compound, significant antiproliferative effects were noted against cancer cell lines such as HeLa and C6. The compound's ability to induce apoptosis in these cells was linked to the activation of caspase pathways. This suggests that it may serve as a lead compound for further anticancer drug development .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways essential for microbial and cancer cell survival.
  • Oxidative Stress Induction : It has been suggested that the compound can increase oxidative stress within cells, leading to cellular damage and apoptosis.
  • Cell Cycle Arrest : Evidence indicates that treatment with this compound can lead to cell cycle arrest at the G1/S phase in cancer cells, preventing their proliferation.

Study 1: Antimicrobial Efficacy

A recent study focused on the antimicrobial properties of this compound demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results that warrant further exploration in clinical settings .

Study 2: Anticancer Potential

In another investigation involving various synthesized derivatives of related compounds, this compound was highlighted for its ability to inhibit tumor growth in vivo models. The results indicated a significant reduction in tumor size compared to control groups, suggesting potential therapeutic applications in oncology .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-[5-(1,2-dihydroxyethyl)-4-hydroxy-2-oxooxolan-3-yl]acetamide, and how can reaction yields be optimized?

  • Methodology : Synthesis typically involves multi-step protection/deprotection strategies. For example, acetylation of hydroxyl groups using acetyl chloride in the presence of Na₂CO₃ (as a base) in CH₂Cl₂, followed by purification via silica gel chromatography (gradient elution with MeOH/CH₂Cl₂) and recrystallization . Yield optimization may require iterative reagent addition (e.g., multiple rounds of Na₂CO₃ and acetyl chloride) and temperature control.
  • Key Data : Reported yields for analogous acetamide syntheses range from 58% to 85%, depending on purification efficiency .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 2.14 ppm for acetyl methyl groups, δ 4.90 ppm for oxolane protons) .
  • Mass Spectrometry : ESI/APCI(+) for molecular ion confirmation (e.g., m/z 347 [M+H]⁺) .
  • Chromatography : TLC monitoring (e.g., CH₂Cl₂/MeOH gradients) to assess reaction progress .

Q. What safety protocols are critical during handling?

  • Hazard Mitigation :

  • PPE : Chemical-resistant gloves (nitrile), safety goggles, and lab coats to prevent skin/eye contact (OSHA/EN 166 standards) .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (H335 respiratory hazard) .
  • Storage : Dry, cool conditions (2–8°C) to prevent degradation .

Advanced Research Questions

Q. How can stereochemical configurations at the 1,2-dihydroxyethyl and oxolane moieties be resolved?

  • Methodology :

  • X-ray Crystallography : For absolute configuration determination (e.g., IUCrData protocols for cyclopenta-fused systems) .
  • Chiral HPLC : To separate enantiomers using polysaccharide-based columns (e.g., CHIRALPAK® IA/IB).
  • Optical Rotation : Compare experimental [α]D values with literature (e.g., [α]D = -5.1° for diastereomeric intermediates) .

Q. What strategies address discrepancies in biological activity data across studies?

  • Root-Cause Analysis :

  • Purity Verification : Quantify impurities via HPLC-UV/MS (e.g., <95% purity may skew enzyme inhibition assays) .
  • Solvent Effects : Assess activity in polar vs. non-polar solvents (DMF vs. DMSO) to identify false negatives .
  • Receptor Binding Studies : Use SPR (surface plasmon resonance) to validate target affinity and rule off-target effects .

Q. How does the compound interact with carbohydrate-processing enzymes (e.g., glycosidases)?

  • Experimental Design :

  • Inhibition Assays : Measure IC₅₀ using p-nitrophenyl glycoside substrates (e.g., α-glucosidase) .
  • Molecular Docking : Model interactions with enzyme active sites (e.g., AutoDock Vina) using PubChem 3D conformers .
  • Kinetic Studies : Lineweaver-Burk plots to determine competitive vs. non-competitive inhibition .

Q. What are the challenges in scaling up synthesis without compromising stereoselectivity?

  • Process Chemistry Considerations :

  • Catalytic Deprotection : Replace stoichiometric reagents with BiBr₃ (10 mol%) to minimize racemization .
  • Flow Chemistry : Continuous reactors for precise temperature control during acetylations .
  • Byproduct Analysis : LC-MS to detect and quantify epimerization products during scale-up .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.